molecular formula C10H17NO B563460 Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI) CAS No. 108168-70-3

Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI)

Cat. No.: B563460
CAS No.: 108168-70-3
M. Wt: 167.252
InChI Key: NBWURZSRWYYFGI-UWVGGRQHSA-N
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Description

Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI) is a complex organic compound characterized by its unique structural features. This compound belongs to the class of cyclohexane derivatives, which are known for their stability and versatility in various chemical reactions. The presence of a hydroxyl group and a nitrile group in its structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- typically involves multi-step organic reactions. One common method includes the initial formation of the cyclohexane ring, followed by the introduction of the nitrile group through a nucleophilic substitution reaction. The hydroxyl group is then added via an oxidation reaction, often using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are often employed in hydrogenation reactions to form the cyclohexane ring. The nitrile group can be introduced using cyanide sources under controlled conditions to ensure safety and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Both the hydroxyl and nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexylamine.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: Similar in structure but lacks the nitrile group.

    Cyclohexanol: Similar in structure but lacks the nitrile group.

    Cyclohexanecarboxylic acid: Similar in structure but has a carboxyl group instead of a nitrile group.

Uniqueness

Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- is unique due to the presence of both a hydroxyl and a nitrile group in its structure. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its similar counterparts. Its unique reactivity and stability make it a valuable compound in various fields of research and industry.

Properties

CAS No.

108168-70-3

Molecular Formula

C10H17NO

Molecular Weight

167.252

IUPAC Name

(1R,2S)-1-hydroxy-2-propan-2-ylcyclohexane-1-carbonitrile

InChI

InChI=1S/C10H17NO/c1-8(2)9-5-3-4-6-10(9,12)7-11/h8-9,12H,3-6H2,1-2H3/t9-,10-/m0/s1

InChI Key

NBWURZSRWYYFGI-UWVGGRQHSA-N

SMILES

CC(C)C1CCCCC1(C#N)O

Synonyms

Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI)

Origin of Product

United States

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